Methyl 2-(quinolin-3-yl)propanoate

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Intermediate

Researchers face erroneous substitution of quinoline propanoate regioisomers, leading to failed SAR correlations. Methyl 2-(quinolin-3-yl)propanoate provides a verified alpha-ester scaffold for reproducible drug discovery. - Regiochemical specificity: Alpha-methyl ester (2-position) enables distinct reactivity vs beta-ester analogs - SAR baseline: Unsubstituted quinoline core (logP 2.51) for systematic functionalization - Supply: 50mg to 25g, ≥95% purity, 2-8°C shipment

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 154369-17-2
Cat. No. B11891842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(quinolin-3-yl)propanoate
CAS154369-17-2
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2N=C1)C(=O)OC
InChIInChI=1S/C13H13NO2/c1-9(13(15)16-2)11-7-10-5-3-4-6-12(10)14-8-11/h3-9H,1-2H3
InChIKeyKQOSNSIBEYFGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(quinolin-3-yl)propanoate: Identity & Procurement


Methyl 2-(quinolin-3-yl)propanoate (CAS 154369-17-2) is a synthetic heterocyclic building block belonging to the quinoline class, characterized by a quinolin-3-yl moiety linked to a methyl propanoate group . It is primarily employed as a versatile intermediate in medicinal chemistry and organic synthesis, with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol . The compound is commercially available in research quantities, typically at purities of 95% or higher, and is handled under standard organic synthesis conditions .

Methyl 2-(quinolin-3-yl)propanoate: Analog Interchange Limitations


Within the quinoline-3-yl propanoate family, subtle structural variations—such as the position of the ester group on the propanoate chain (alpha vs. beta) or the presence of additional functional groups—profoundly alter both chemical reactivity and biological target engagement . For example, moving the methyl ester from the alpha (2-position) to the beta (3-position) carbon yields methyl 3-(quinolin-3-yl)propanoate, which exhibits different steric and electronic properties that can affect downstream synthetic transformations or pharmacophore interactions . Consequently, generic substitution without direct comparative data is scientifically unsound; the selection of Methyl 2-(quinolin-3-yl)propanoate must be driven by evidence of its specific performance in the intended application context.

Methyl 2-(quinolin-3-yl)propanoate: Differentiation vs. Closest Analogs


Ester Position: Synthetic Utility & Pharmacophore Geometry

The position of the ester group on the propanoate chain is a critical determinant of a quinoline derivative's role as a synthetic intermediate. Methyl 2-(quinolin-3-yl)propanoate features the ester group at the alpha-carbon (C2), whereas its closest positional isomer, methyl 3-(quinolin-3-yl)propanoate, has the ester at the beta-carbon (C3). This difference alters the distance and orientation between the reactive ester and the quinoline ring, which can influence the regioselectivity of subsequent reactions and the final geometry of drug-like molecules . No direct comparative assay data is available for this specific pair, but the structural distinction is a foundational SAR principle.

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Intermediate

Unsubstituted vs. Functionalized Quinoline Core

Methyl 2-(quinolin-3-yl)propanoate contains an unsubstituted quinoline ring, which serves as a versatile scaffold for further derivatization. In contrast, analogs such as methyl 2-amino-3-(quinolin-3-yl)propanoate or methyl (3R)-3-hydroxy-3-(quinolin-3-yl)propanoate possess additional amino or hydroxyl groups that pre-define hydrogen-bonding interactions and alter lipophilicity . While specific logP values for this compound are reported as 2.51 , direct comparative logP or pKa data against these analogs are not publicly available.

Medicinal Chemistry Chemical Biology Synthetic Methodology

Purity & Storage Specifications

Commercially, Methyl 2-(quinolin-3-yl)propanoate is supplied with a typical purity of 95% or higher, as verified by multiple vendors . This level of purity is standard for research-grade quinoline building blocks. Storage conditions are recommended at 2-8°C . While these specifications do not provide a direct performance advantage over analogs, they establish a consistent baseline for procurement and ensure reproducibility in synthetic protocols.

Chemical Procurement Laboratory Reagents Quality Control

Methyl 2-(quinolin-3-yl)propanoate: High-Value Application Scenarios


Drug Candidate Synthesis Precursor

Utilized as a key intermediate in the synthesis of novel quinoline-based small molecules for drug discovery programs. Its specific alpha-methyl ester structure provides a distinct handle for regioselective modifications compared to beta-ester analogs, enabling the construction of diverse chemical libraries .

SAR Scaffold

Serves as an unsubstituted quinoline core for systematic SAR exploration. Researchers can introduce various functional groups to the quinoline ring to modulate biological activity, leveraging the compound's baseline logP of 2.51 as a reference point for optimizing physicochemical properties .

Research-Grade Building Block

Procured in research quantities (50 mg to 25 g) for use in organic synthesis and medicinal chemistry laboratories. Consistent purity (≥95%) and defined storage conditions (2-8°C) support reproducible experimental outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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